Methyl fluorosulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

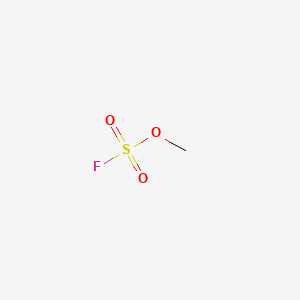

IUPAC Name |

fluorosulfonyloxymethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3FO3S/c1-5-6(2,3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXNQZHITVCSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073180 | |

| Record name | Fluorosulfuric acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an ethereal odor; [Hawley] Cloudy colorless or yellow liquid; [MSDSonline] | |

| Record name | Methyl fluorosulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6106 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

421-20-5 | |

| Record name | Sulfuryl fluoride, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=421-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl fluorosulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorosulfuric acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl fluorosulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL FLUOROSULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N015VFJ94Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL FLUOROSULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4375 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Trifluoromethanesulfonate: The "Magic Methyl" Reagent

For Researchers, Scientists, and Drug Development Professionals

Methyl trifluoromethanesulfonate, commonly known as methyl triflate (MeOTf), is a powerful and versatile methylating agent widely employed in organic synthesis.[1][2] Its high reactivity has earned it the "Magic Methyl" moniker, a name it shares with the historically significant but more hazardous methyl fluorosulfonate.[3] Due to its exceptional ability to introduce methyl groups to a wide range of substrates, methyl triflate has become an indispensable tool in the pharmaceutical industry for the synthesis of complex active pharmaceutical ingredients (APIs) and in material science for initiating controlled polymerization processes.[4][5] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, applications, and handling protocols.

Chemical Structure and Properties

Methyl triflate is the organic compound with the formula CF₃SO₂OCH₃.[1] It is a colorless liquid at room temperature.[1][6] The triflate (CF₃SO₃⁻) moiety is an excellent leaving group, which makes the methyl group highly electrophilic and readily transferable to nucleophiles. This high reactivity is the source of its power as a methylating agent, surpassing traditional reagents like methyl iodide.[7]

Table 1: Physical and Chemical Properties of Methyl Triflate

| Property | Value | Source |

| Chemical Formula | C₂H₃F₃O₃S | [1][8] |

| Molecular Weight | 164.10 g/mol | [6][7] |

| Appearance | Colorless to pale yellow/brown liquid | [6][7][8] |

| Density | 1.45 g/mL at 25 °C | [6][7] |

| Boiling Point | 94–99 °C | [7][9] |

| Melting Point | -64 °C | [1] |

| Flash Point | 38 °C (100-101 °F) | [1][6][8] |

| Solubility | Insoluble in water (hydrolyzes); Sparingly soluble in chloroform, slightly in ethyl acetate. | [7][8] |

| Refractive Index | 1.326 | [7] |

Synthesis of Methyl Triflate

While commercially available, methyl triflate can be prepared in the laboratory. The most common method involves the methylation of triflic acid with dimethyl sulfate.[1][10] Another reported method is the reaction of trifluoromethanesulfonic anhydride with methyl orthoate, which proceeds under mild conditions and produces the product in high yield.[11]

Reactivity and Applications

The immense synthetic utility of methyl triflate stems from its high reactivity, which allows it to methylate a wide range of functional groups, including those considered poor nucleophiles like amides, nitriles, and aldehydes.[1]

Key Applications:

-

Methylation of Heterocycles: It is highly effective for the N-methylation of heterocycles, a crucial step in many synthetic routes for pharmaceuticals.[1]

-

Pharmaceutical Synthesis: Used in the creation of complex organic molecules and APIs where precise methylation is required.[2][4] For example, it was used in a critical N-methylation step in the total synthesis of a (-)-Quinocarcin derivative.[12]

-

Carbohydrate Chemistry: Employed for the pre-methylation of polysaccharides under mild basic conditions.[4][6]

-

Cationic Polymerization: Acts as an initiator for the living cationic polymerization of lactones (e.g., lactide, ε-caprolactone), cyclic carbonates, and 2-alkyloxazolines to produce polymers with well-defined molecular weights.[1][5]

-

Radiochemistry: Carbon-11 labeled methyl triflate ([¹¹C]MeOTf) is a key reagent for synthesizing radiolabeled compounds for positron emission tomography (PET) imaging, such as in the production of Pittsburgh Compound B for imaging β-amyloid plaques.[1][13]

Experimental Protocols

The following provides a generalized protocol for the N-methylation of a substrate. Warning: Methyl triflate is extremely toxic and corrosive. All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment.

Protocol: General N-Methylation of a Secondary Amine

-

Reaction Setup:

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate and a suitable anhydrous solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C using an ice bath.

-

-

Addition of Reagents:

-

If required, add a non-nucleophilic base (e.g., Proton-Sponge® or 2,6-lutidine) to the solution to neutralize the triflic acid generated during the reaction.

-

Slowly add methyl triflate (typically 1.1 to 1.5 equivalents) to the stirred solution via syringe. Maintain the temperature at 0 °C during the addition.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for the required time (typically 1-12 hours).

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

-

-

Quenching and Workup:

-

Upon completion, cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product using column chromatography on silica gel to obtain the desired methylated product.

-

Safety and Hazard Information

Methyl triflate is a hazardous substance and requires strict safety protocols for handling.[14] It is highly reactive, toxic, corrosive, and flammable.[7][14]

Table 2: Key Safety and Hazard Data

| Hazard Type | Information | GHS Hazard Statements |

| Acute Toxicity | Fatal if inhaled. Toxic if swallowed or in contact with skin.[6][14] | H330: Fatal if inhaled.[1][6] H301 + H311: Toxic if swallowed or in contact with skin.[1][6] |

| Corrosivity | Causes severe skin burns and eye damage.[6][14] | H314: Causes severe skin burns and eye damage.[1][6] |

| Flammability | Flammable liquid and vapor.[8] Flash Point: 38 °C.[6] | H226: Flammable liquid and vapor.[1][6] |

| Reactivity | Reacts with water (hydrolyzes).[1] Sensitive to heat.[8] | - |

Handling and Storage:

-

Engineering Controls: Always handle methyl triflate inside a well-ventilated chemical fume hood.[14] Ensure an eyewash station and safety shower are readily accessible.[15]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles with a face shield, and protective clothing to cover all exposed skin.[14][16] A NIOSH-approved respirator may be required for certain operations.[15][17]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area, away from heat and ignition sources.[14][17] Refrigerated storage (0-6 °C) is often recommended.[6][14]

-

Spills: In case of a small spill, remove all ignition sources.[17] Use an inert absorbent material to soak up the spill, seal in a vapor-tight plastic bag, and dispose of as hazardous waste.[16][17]

First Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air and seek emergency medical attention.[14]

-

Skin Contact: Immediately flush the affected skin with large amounts of water while removing contaminated clothing.[8] Seek immediate medical attention.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[15] Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]

Conclusion

Methyl triflate is a powerful reagent that has secured a vital role in modern organic chemistry. Its exceptional reactivity allows for the efficient methylation of a vast array of substrates, facilitating the synthesis of complex molecules in fields ranging from pharmaceuticals to material science.[2][5] However, its significant hazards necessitate a thorough understanding of its properties and strict adherence to safety protocols. When handled with appropriate care, methyl triflate remains an invaluable tool for chemical innovation.

References

- 1. Methyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. lifechempharma.com [lifechempharma.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Methyl triflate | C2H3F3O3S | CID 9526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl trifluoromethanesulfonate | 333-27-7 [chemicalbook.com]

- 10. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN106008282A - Method for synthesizing trifluoromethanesulfonate - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 14. nbinno.com [nbinno.com]

- 15. fishersci.com [fishersci.com]

- 16. roco.global [roco.global]

- 17. METHYL TRIFLUOROMETHANE SULFONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Technical Guide: Methyl Fluorosulfonate (CAS 421-20-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl Fluorosulfonate, identified by CAS number 421-20-5, is a potent methylating agent recognized for its high reactivity in organic synthesis.[1][2] Also known by the trivial name "Magic Methyl," this colorless, volatile liquid possesses a formidable toxicological profile, demanding stringent handling protocols.[2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its mechanism of action. Experimental methodologies for the determination of its key properties are detailed, and quantitative data are presented in a clear, tabular format for ease of reference.

Physical and Chemical Properties

This compound is a colorless liquid with an ethereal odor.[2] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | CH₃FO₃S | [1][3] |

| Molecular Weight | 114.09 g/mol | [1][3] |

| Appearance | Colorless liquid | [2][3] |

| Odor | Ethereal | [2] |

| Density | 1.45 g/mL | [1][3] |

| Melting Point | -95 °C | [3] |

| Boiling Point | 93 °C | [1][3] |

| Flash Point | 10 °C | [3] |

| Refractive Index | nD20 1.3326 | [3] |

| Vapor Pressure | 57.3 mmHg at 25°C | [3] |

Table 2: Chemical Identifiers

| Identifier | Value |

| CAS Number | 421-20-5 |

| IUPAC Name | Methyl sulfurofluoridate |

| Synonyms | Magic Methyl, Methyl fluorosulphonate, Fluorosulfonic acid methyl ester |

| InChI | InChI=1S/CH3FO3S/c1-5-6(2,3)4/h1H3 |

| InChIKey | MBXNQZHITVCSLJ-UHFFFAOYSA-N |

| SMILES | COS(=O)(=O)F |

Experimental Protocols

The determination of the physical properties of a highly toxic and volatile compound like this compound requires specialized equipment and adherence to strict safety protocols. All procedures must be conducted in a certified fume hood with appropriate personal protective equipment (PPE).

Boiling Point Determination (Micro-method)

Given the hazardous nature of this compound, a micro-boiling point determination method is recommended to minimize the amount of substance handled.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil, and a heating source.

-

Procedure:

-

A small volume (a few drops) of this compound is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is attached to a thermometer and immersed in a Thiele tube containing heating oil.

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Melting Point Determination

Due to its very low melting point (-95 °C), the determination requires a cryostat or a specialized low-temperature melting point apparatus.

-

Apparatus: Low-temperature melting point apparatus or a cryostat with a viewing port, and a sealed capillary tube containing the sample.

-

Procedure:

-

A small amount of this compound is sealed in a capillary tube.

-

The capillary is placed in the cooling block of the apparatus.

-

The temperature is slowly increased from a very low starting point.

-

The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire solid has melted.

-

Synthesis of this compound

This compound is typically synthesized by the reaction of dimethyl sulfate with fluorosulfonic acid.[1][3]

Caption: Synthesis workflow for this compound.

Mechanism of Action and Biological Effects

This compound is a powerful electrophilic methylating agent.[3] Its high reactivity is the basis for its utility in organic synthesis and also for its extreme toxicity.

The primary mechanism of toxicity is through non-specific alkylation of biological macromolecules. This includes the methylation of DNA, proteins, and lipids.[1]

-

DNA Alkylation: this compound can methylate DNA bases, which can lead to mutations and cell death. This genotoxic effect is a hallmark of many potent alkylating agents.

-

Protein and Lipid Alkylation: The alkylation of proteins can disrupt their function by altering their structure and active sites. Alkylation of lipids in cell membranes is presumed to contribute to cellular damage and pulmonary edema, which is a critical outcome of exposure.[1]

Due to its highly reactive and non-specific nature, this compound does not interact with specific signaling pathways in the targeted manner of modern pharmaceuticals. Instead, its biological effects are a direct consequence of widespread cellular damage resulting from indiscriminate methylation. The diagram below illustrates this general mechanism of action.

Caption: General mechanism of this compound toxicity.

Safety and Handling

This compound is extremely toxic and must be handled with extreme caution.[4] It is corrosive and can cause severe burns. Inhalation of vapors can be fatal due to the risk of pulmonary edema.[1][3]

-

Engineering Controls: All work must be conducted in a high-efficiency fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles. A face shield is also recommended.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly sealed.

Applications

The primary application of this compound is as a potent methylating agent in organic synthesis.[1][2] Its high reactivity allows for the methylation of a wide range of substrates. However, due to its extreme toxicity, it has been largely superseded in many applications by safer alternatives like methyl trifluoromethanesulfonate.[3]

Conclusion

This compound (CAS 421-20-5) is a highly reactive and hazardous chemical with a well-defined set of physical and chemical properties. Its utility as a methylating agent is counterbalanced by its significant toxicological risks, which stem from its potent and non-specific alkylating activity. A thorough understanding of its properties and strict adherence to safety protocols are paramount for any researcher or scientist working with this compound.

References

A Technical Overview of Methyl Fluorosulfonate Synthesis and Safety Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl fluorosulfonate (CH₃FO₃S), also known as "Magic Methyl," is a powerful methylating agent used in organic synthesis.[1] Its high reactivity makes it a valuable tool for introducing methyl groups to a wide range of molecules. However, its extreme toxicity necessitates stringent safety protocols and a thorough understanding of its properties. This document provides a technical overview of the synthesis of this compound from dimethyl sulfate, its chemical properties, and critical safety information.

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of dimethyl sulfate ((CH₃)₂SO₄) with fluorosulfonic acid (FSO₃H).[1][2] This reaction is typically carried out by the distillation of an equimolar mixture of the two reagents.[1]

Reaction:

(CH₃)₂SO₄ + FSO₃H → CH₃OSO₂F + CH₃OSO₃H

An older method for its preparation involves the reaction of methanol with fluorosulfonic acid.[1]

Chemical Properties and Data

This compound is a colorless liquid with an ethereal odor.[3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | CH₃FO₃S | [1] |

| Molar Mass | 114.09 g·mol⁻¹ | [1] |

| Boiling Point | 93 °C (199 °F; 366 K) | [1] |

| Melting Point | -95 °C | |

| Density | 1.45 g/mL | [1] |

| Flash Point | 10 °C | |

| CAS Number | 421-20-5 | [1] |

Experimental Considerations and Logical Workflow

The synthesis of this compound requires careful planning and execution due to the hazardous nature of the reactants and product. A logical workflow for this process is outlined below.

Caption: Logical workflow for the synthesis of this compound.

Safety and Hazard Information

This compound is extremely toxic and should be handled with extreme caution in a well-ventilated fume hood.[3][4] It is classified as a highly hazardous substance and a potential carcinogen.[4]

Toxicity:

-

The toxicity of this compound is comparable to that of phosgene.[1]

-

The inhaled LC₅₀ (rat, 1 hour) is approximately 5 ppm.[1][5]

-

Exposure can lead to severe irritation of the respiratory tract and fatal pulmonary edema.[1][2][5]

-

It is corrosive to the skin and can cause death through dermal contact.[4]

Handling and Personal Protective Equipment (PPE):

-

Always wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection.[3][6]

-

Use spark-proof tools and explosion-proof equipment.[6]

-

Ensure adequate ventilation and use a self-contained breathing apparatus if necessary.[6]

-

Contaminated clothing should be removed immediately and disposed of with great care.[6]

First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor.[6]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[6]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[6]

Reactivity and Applications

This compound is a potent methylating agent, though considered less powerful than methyl trifluoromethanesulfonate.[1][7] It is used in organic synthesis to add a methyl group to various functional groups.[3][5] Due to its high toxicity, it has been largely replaced by methyl trifluoromethanesulfonate in many laboratory applications.[1]

The general reaction pathway for methylation is as follows:

Caption: General methylation reaction using this compound.

Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a recommendation or endorsement for the synthesis or use of this compound. The synthesis and handling of this compound should only be undertaken by trained personnel in a properly equipped laboratory, with full adherence to all applicable safety regulations and guidelines.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Methyl_fluorosulfonate [chemeurope.com]

- 3. Page loading... [guidechem.com]

- 4. Methyl fluorosulfate | CH3FO3S | CID 9870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [drugfuture.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Methyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

The Enduring Alchemy of "Magic Methyl": A Technical History in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The term "Magic Methyl" has become deeply embedded in the lexicon of organic and medicinal chemistry, signifying the often dramatic and disproportionately positive impact of a single methyl group on the biological activity and physicochemical properties of a molecule. This technical guide delves into the history of the reagents that gave rise to this term—methyl fluorosulfate and its successor, methyl trifluoromethanesulfonate. We will explore their discovery, pioneered by the work of Nobel laureate George A. Olah in the realm of superacids and carbocations, and trace their evolution into indispensable tools for organic synthesis. This document provides a comprehensive overview of their properties, detailed experimental protocols for their synthesis and application, and a quantitative look at the "Magic Methyl" effect in drug discovery, all supplemented with visualizations to clarify key concepts and workflows.

A History Forged in Superacidity: The Genesis of "Magic Methyl"

The story of "Magic Methyl" is intrinsically linked to the groundbreaking research of George A. Olah on superacids and the direct observation of carbocations. In the mid-20th century, carbocations were largely theoretical entities, fleeting intermediates in chemical reactions. Olah's pioneering work with superacids—acids stronger than 100% sulfuric acid—allowed for the stabilization and spectroscopic observation of these highly reactive species, a feat that earned him the Nobel Prize in Chemistry in 1994.[1][2][3][4][5]

In this quest to tame carbocations, Olah and his team developed extremely powerful electrophilic reagents. Among these was methyl fluorosulfate (CH₃SO₃F), a substance of such potent methylating ability that it could methylate even very weak nucleophiles. It was Olah who coined the term "Magic Methyl" to describe this remarkable reagent.[6] Methyl fluorosulfate is a colorless, volatile liquid that is roughly four orders of magnitude more reactive than methyl iodide.[6]

However, the very reactivity that made "Magic Methyl" so magical also made it exceptionally hazardous. It is highly toxic, with an LD50 in rats of approximately 5 ppm (inhalation), and has been implicated in several laboratory fatalities.[6] This extreme toxicity spurred the search for a safer yet still highly reactive alternative.

This search led to the widespread adoption of methyl trifluoromethanesulfonate (CH₃SO₃CF₃) , commonly known as methyl triflate or MeOTf. While still a potent and toxic reagent that must be handled with care, methyl triflate is generally considered safer than methyl fluorosulfate and has largely replaced it in modern organic synthesis.[6] Today, the term "Magic Methyl" is often used to refer to methyl triflate, a testament to its enduring utility and power as a methylating agent.

The Reagents: Properties and Reactivity

Both methyl fluorosulfate and methyl triflate are exceptionally powerful methylating agents due to the presence of excellent leaving groups (fluorosulfate and triflate, respectively). The strong electron-withdrawing nature of the fluorine and trifluoromethyl groups renders the sulfur atom highly electron-deficient, which in turn makes the methyl group extremely electrophilic.

Physical and Chemical Properties

A summary of the key physical and chemical properties of methyl triflate and methyl fluorosulfate is presented in Table 1.

| Property | Methyl Trifluoromethanesulfonate (Methyl Triflate) | Methyl Fluorosulfate ("Magic Methyl") |

| Formula | C₂H₃F₃O₃S | CH₃FO₃S |

| Molar Mass | 164.10 g/mol | 114.09 g/mol [6] |

| Appearance | Colorless liquid[7] | Colorless liquid[6] |

| Boiling Point | 95-99 °C | 92-94 °C[6] |

| Density | 1.498 g/mL at 25 °C | 1.45 g/mL at 25 °C[6] |

| CAS Number | 333-27-7 | 421-20-5[6] |

Reactivity

The reactivity of these "Magic Methyl" reagents far surpasses that of traditional methylating agents like methyl iodide and dimethyl sulfate. A general ranking of the reactivity of common methylating agents is as follows:

(CH₃)₃O⁺ > CH₃SO₃CF₃ ≈ CH₃SO₃F > (CH₃)₂SO₄ > CH₃I[7]

This high reactivity allows for the methylation of a wide range of functional groups, including those that are typically poor nucleophiles, such as amides, nitriles, and even some ethers.

Toxicity and Safety

The high electrophilicity of these reagents also underlies their significant toxicity. They are potent alkylating agents that can readily methylate biological macromolecules, including DNA, leading to mutagenic and cytotoxic effects.

| Reagent | Toxicity (Rat, inhalation, 1 hr) | Key Hazards |

| Methyl Triflate | Assumed to be similar to methyl fluorosulfate | Corrosive, toxic, suspected mutagen[8] |

| Methyl Fluorosulfate | LC50 ≈ 5 ppm[6] | Extremely toxic, corrosive, mutagenic[9] |

Safety Precaution: Due to their high reactivity and toxicity, both methyl triflate and methyl fluorosulfate must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection.

Experimental Protocols

Synthesis of Methyl Trifluoromethanesulfonate (Methyl Triflate)

Methyl triflate can be prepared by the reaction of trifluoromethanesulfonic acid with dimethyl sulfate.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, equimolar amounts of trifluoromethanesulfonic acid and dimethyl sulfate are combined.

-

The mixture is stirred and gently heated.

-

The product, methyl triflate, is distilled directly from the reaction mixture.

-

The collected distillate is typically of high purity.

Source: Adapted from various laboratory procedures.

Synthesis of Methyl Fluorosulfate

Methyl fluorosulfate is prepared by the distillation of an equimolar mixture of fluorosulfonic acid and dimethyl sulfate.[6]

Procedure (Handle with extreme caution):

-

In a fume hood, behind a blast shield, equimolar amounts of fluorosulfonic acid and dimethyl sulfate are carefully combined in a distillation flask.

-

The mixture is heated, and the methyl fluorosulfate is collected by distillation.[6]

Representative Protocol: N-Methylation of a Heterocycle

This protocol is a general representation of the use of methyl triflate for the methylation of a nitrogen-containing heterocycle.

Materials:

-

Nitrogen-containing heterocycle (1.0 equiv)

-

Methyl triflate (1.1 equiv)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

The heterocyclic substrate is dissolved in anhydrous DCM under an inert atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

Methyl triflate is added dropwise via syringe.

-

The reaction is stirred at 0 °C and allowed to warm to room temperature while being monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Source: General procedure adapted from common laboratory practices.[10][11]

The "Magic Methyl" Effect in Drug Discovery

The term "Magic Methyl" has been enthusiastically adopted by the medicinal chemistry community to describe the often profound and sometimes unexpected improvements in a drug candidate's properties upon the introduction of a single methyl group.[12][13] These improvements can manifest in several ways:

-

Increased Potency: Methyl groups can enhance binding affinity to a biological target through favorable hydrophobic interactions or by inducing a more favorable conformation of the drug molecule.

-

Improved Metabolic Stability: The introduction of a methyl group can block a site of metabolic oxidation, thereby increasing the drug's half-life in the body.

-

Enhanced Selectivity: A strategically placed methyl group can introduce steric hindrance that favors binding to the desired target over off-targets.

-

Improved Physicochemical Properties: Methylation can impact a molecule's solubility, lipophilicity, and other properties that are crucial for drug absorption, distribution, metabolism, and excretion (ADME).

Quantitative Examples of the "Magic Methyl" Effect

The impact of the "Magic Methyl" effect is best illustrated through quantitative data. Table 3 presents several examples where the addition of a methyl group led to a significant increase in biological activity.

| Original Compound (IC₅₀) | Methylated Compound (IC₅₀) | Fold Improvement | Target |

| 11 µM | 0.47 µM | ~23 | PDE4D3[14] |

| 2500 nM | 12 nM | ~208 | p38 MAP kinase |

| >10,000 nM | 100 nM | >100 | EZH2 |

| 69-110 nM | 3.1-8.9 nM | ~12-22 | HDAC1-3[14] |

Visualizing the Chemistry: Workflows and Mechanisms

Graphviz diagrams are provided to illustrate key concepts and processes related to "Magic Methyl."

Historical Development of "Magic Methyl"

General Workflow for N-Methylation

Catalytic Cycle of Palladium-Catalyzed C-H Methylation

Catalytic Cycle of Nickel-Catalyzed C-H Methylation

Conclusion

From its origins in the esoteric world of superacid chemistry to its current status as a cornerstone of modern medicinal chemistry, the story of "Magic Methyl" is a compelling example of how fundamental research can lead to powerful and transformative tools for applied science. The development of methyl fluorosulfate and methyl triflate has provided chemists with unparalleled reactivity for the introduction of methyl groups, a seemingly simple modification that can unlock dramatic improvements in the properties of complex molecules. While their handling requires the utmost care, the strategic application of these potent reagents, guided by a deep understanding of the "Magic Methyl" effect, will undoubtedly continue to drive innovation in drug discovery and organic synthesis for years to come.

References

- 1. George A. Olah | Biography & Facts | Britannica [britannica.com]

- 2. George A. Olah - A Superstar of Science [superstarsofscience.com]

- 3. George Andrew Olah - Wikipedia [en.wikipedia.org]

- 4. nobelprize.org [nobelprize.org]

- 5. nobelprize.org [nobelprize.org]

- 6. Methyl fluorosulfonate - Wikipedia [en.wikipedia.org]

- 7. Methyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 8. Methyl triflate | C2H3F3O3S | CID 9526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl fluorosulfate | CH3FO3S | CID 9870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. orgsyn.org [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl Fluorosulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl fluorosulfonate (CH₃FO₃S), commonly known in laboratory settings as "Magic Methyl," is a potent and highly reactive methylating agent. Its exceptional electrophilicity makes it a valuable reagent in organic synthesis for the methylation of a wide range of nucleophiles. However, its extreme toxicity necessitates stringent safety protocols and handling procedures. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, its mechanism of action, and critical safety information.

Physicochemical Properties

This compound is a colorless, volatile liquid.[1][2] Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | CH₃FO₃S | [2][3] |

| Molecular Weight | 114.09 g/mol | [3][4] |

| Density | 1.45 g/mL | [3][4] |

| Boiling Point | 93 °C | [3][4] |

| Melting Point | -95 °C | [1][2] |

| Flash Point | 10 °C | [4] |

| Refractive Index (n_D²⁰) | 1.3326 | [1][2] |

| Vapor Pressure | 57.3 mmHg at 25°C | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of equimolar amounts of dimethyl sulfate and fluorosulfonic acid, followed by distillation.[3][4]

Experimental Protocol: Synthesis from Dimethyl Sulfate and Fluorosulfonic Acid

Disclaimer: The following protocol is for informational purposes only and should only be attempted by trained professionals in a well-equipped chemical laboratory with appropriate safety measures in place. A thorough risk assessment must be conducted prior to commencing any experimental work.

Materials:

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Fluorosulfonic acid (HSO₃F)

-

Distillation apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a fume hood, an equimolar mixture of fluorosulfonic acid and dimethyl sulfate is carefully prepared in a distillation flask.

-

The mixture is then distilled to yield this compound.[3]

Reaction Workflow Diagram:

Caption: Synthesis of this compound.

Mechanism of Action: Methylation

This compound is a powerful electrophilic methylating agent. It reacts with nucleophiles via a bimolecular nucleophilic substitution (S_N2) mechanism. The fluorosulfonate group is an excellent leaving group, which facilitates the transfer of the methyl group to the nucleophile.

General Methylation Reaction Diagram:

Caption: S_N2 Methylation Mechanism.

Safety and Handling

Extreme Hazard Warning: this compound is extremely toxic and a suspected carcinogen.[5] Inhalation, ingestion, or skin contact can be fatal. It is corrosive and can cause severe burns.[5] Exposure can lead to fatal pulmonary edema.[1][2]

Mandatory Safety Precautions:

-

Always handle this compound in a certified chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Avoid inhalation of vapors and any contact with skin and eyes.

-

Have an emergency plan and appropriate spill containment materials readily available.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, and bases.[6][7]

In Case of Exposure:

-

Inhalation: Immediately move to fresh air and seek urgent medical attention.

-

Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal:

-

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[4][6]

Applications in Drug Development and Research

Despite its hazards, the high reactivity of this compound makes it a valuable tool in organic synthesis for the introduction of a methyl group. In drug development, methylation can be a crucial step in modifying a lead compound to improve its pharmacological properties, such as potency, selectivity, and metabolic stability. It is used to synthesize a variety of compounds, including esters, ethers, and N-methylated heterocycles. However, due to its toxicity, it has been largely replaced by the less volatile and slightly less reactive methyl trifluoromethanesulfonate.[3]

Conclusion

This compound is a highly effective methylating agent with significant applications in organic synthesis. Its use is accompanied by extreme health risks, demanding the utmost caution and adherence to stringent safety protocols. For researchers and professionals in drug development, a thorough understanding of its properties, reactivity, and safe handling is paramount to harnessing its synthetic utility while ensuring personal and environmental safety.

References

- 1. This compound [drugfuture.com]

- 2. Methyl_fluorosulfonate [chemeurope.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 421-20-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Methyl fluorosulfate | CH3FO3S | CID 9870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

Spectroscopic Analysis of Methyl Fluorosulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl fluorosulfonate, a potent methylating agent. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format and outlining the experimental protocols for acquiring such data. This information is critical for the identification, characterization, and safe handling of this highly reactive compound in research and development settings.

Spectroscopic Data

The following tables summarize the key NMR and IR spectroscopic data for this compound (CH₃OSO₂F).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide characteristic signals for the methyl group and the fluorine atom, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.21 | Singlet | Not Applicable | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 63.20 | Singlet | Not Applicable | -CH₃ |

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |

| -31.4 | Singlet | Not Applicable | CFCl₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 4: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium | C-H stretch (methyl group) |

| ~1450 | Strong | Asymmetric S=O stretch |

| ~1220 | Strong | Symmetric S=O stretch |

| ~1000 | Strong | C-O stretch |

| ~850 | Strong | S-F stretch |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring NMR and IR spectra of a liquid sample like this compound. Extreme caution should be exercised when handling this compound due to its high toxicity. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Materials:

-

This compound (handle with extreme care)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm diameter)

-

Pasteur pipette

-

NMR spectrometer

Procedure:

-

Sample Preparation: In a fume hood, carefully transfer approximately 0.5-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃) into a clean, dry NMR tube. Using a clean Pasteur pipette, add 1-2 drops of this compound to the solvent in the NMR tube.

-

Mixing: Cap the NMR tube securely and gently invert it several times to ensure the sample is thoroughly mixed.

-

Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.

-

Acquisition of ¹H NMR Spectrum: Set the appropriate acquisition parameters for a ¹H NMR experiment, including the number of scans, pulse width, and acquisition time. Acquire the spectrum.

-

Acquisition of ¹³C NMR Spectrum: Following the ¹H acquisition, switch the spectrometer to the ¹³C channel. Set the appropriate parameters for a proton-decoupled ¹³C NMR experiment. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required.

-

Acquisition of ¹⁹F NMR Spectrum: Switch the spectrometer to the ¹⁹F channel. Set the appropriate acquisition parameters. ¹⁹F is a highly sensitive nucleus, so a relatively small number of scans is usually sufficient.

-

Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectra are then phased, baseline corrected, and referenced. For ¹H and ¹³C spectra in CDCl₃, the residual solvent peak can be used as an internal reference. For ¹⁹F NMR, an external reference like CFCl₃ is typically used.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Materials:

-

This compound (handle with extreme care)

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Pasteur pipette

-

Volatile solvent for cleaning (e.g., dichloromethane or acetone)

Procedure using Salt Plates (Neat Liquid Film):

-

Sample Preparation: In a fume hood, place one to two drops of this compound onto the center of a clean, dry salt plate using a Pasteur pipette.

-

Assembly: Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.

-

Spectrum Acquisition: Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background spectrum with no sample in the beam path. This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Acquire the infrared spectrum of the this compound sample.

-

Cleaning: After analysis, carefully disassemble the salt plates in the fume hood and clean them thoroughly with a suitable volatile solvent and a soft tissue. Store the plates in a desiccator.

Procedure using Attenuated Total Reflectance (ATR):

-

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: In a fume hood, place a small drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the infrared spectrum of the sample.

-

Cleaning: After the measurement, carefully clean the ATR crystal with a soft cloth or tissue soaked in an appropriate solvent.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data of a chemical compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide on the Thermodynamic Properties of Methyl Fluorosulfonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the thermodynamic and physical properties of methyl fluorosulfonate. Extensive searches for specific, experimentally determined thermodynamic data such as standard enthalpy of formation, standard molar entropy, and heat capacity have not yielded explicit values for this compound. The experimental protocols described herein are generalized procedures for determining such properties and are not specific to this compound, as detailed protocols for this substance were not found in the available literature.

Introduction

This compound (CH₃FO₃S), often referred to by its trivial name "Magic Methyl," is a powerful methylating agent used in organic synthesis. Despite its utility, its extreme toxicity has led to its partial replacement by other reagents. A thorough understanding of its thermodynamic properties is crucial for safe handling, process design, and for predicting its behavior in chemical reactions. This guide provides a summary of the known physical properties and outlines the general experimental methodologies used to determine the core thermodynamic properties of volatile organic compounds like this compound.

Physicochemical Properties

While specific thermodynamic data is limited, several key physical properties of this compound have been reported. These are summarized in Table 1 for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | CH₃FO₃S | [1][2] |

| Molecular Weight | 114.10 g/mol | [2] |

| Boiling Point | 93 °C (at 760 mmHg) | [1] |

| Melting Point | -95 °C | |

| Density | 1.45 g/mL | [1] |

| Vapor Pressure | 57.3 mmHg at 25 °C | |

| Flash Point | 10 °C |

Core Thermodynamic Properties (Data Not Available)

As of the latest literature search, specific experimentally determined values for the following core thermodynamic properties of this compound are not publicly available:

-

Standard Enthalpy of Formation (ΔHf°)

-

Standard Molar Entropy (S°)

-

Heat Capacity (Cp)

-

Gibbs Free Energy of Formation (ΔGf°)

The absence of this data significantly limits the ability to perform detailed thermodynamic calculations for reactions involving this compound.

Experimental Protocols for Thermodynamic Property Determination

The following sections describe the general experimental methodologies that would be employed to determine the thermodynamic properties of a volatile, reactive organic compound such as this compound.

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.[3][4] For an organosulfur compound, a rotating bomb calorimeter is often required to ensure complete combustion and dissolution of the sulfur-containing products.[5]

General Protocol:

-

Sample Preparation: A precise mass of the liquid sample (e.g., this compound) is encapsulated in a combustible container of known heat of combustion.

-

Bomb Assembly: The sample is placed in the bomb, and a fuse wire is positioned to ensure ignition. A small amount of water is typically added to the bomb to dissolve the acidic combustion products.

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter bucket. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited, and the temperature change of the water is meticulously recorded over time until a final, stable temperature is reached.

-

Analysis of Products: The contents of the bomb are analyzed to determine the completeness of combustion and to quantify any side products (e.g., nitric acid from residual nitrogen, sulfuric acid).

-

Calculation: The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system. Corrections are applied for the heat of combustion of the capsule and fuse wire, and for the formation of any side products. The standard enthalpy of formation is then calculated using Hess's Law.

Determination of Heat Capacity by Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids and solids as a function of temperature.[6][7][8]

General Protocol:

-

Calorimeter and Sample Cell: A precisely known mass of the sample is placed in a sample cell within the adiabatic calorimeter.

-

Thermal Isolation: The sample cell is placed in a vacuum chamber and surrounded by adiabatic shields, which are heated to track the temperature of the sample cell, thereby minimizing heat exchange with the surroundings.

-

Heating and Temperature Measurement: A known quantity of electrical energy is supplied to the sample cell, and the resulting temperature increase is measured with a high-precision thermometer.

-

Stepwise Measurement: This process is repeated in small temperature increments over the desired temperature range.

-

Calculation: The heat capacity at each temperature is calculated from the amount of heat added and the measured temperature change, after correcting for the heat capacity of the sample cell (the addenda).

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.[9][10]

The Knudsen effusion method is suitable for determining the vapor pressure of substances with low volatility.[9][11][12][13][14]

General Protocol:

-

Sample Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small container with a very small orifice of known area.

-

High Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and heated to a precise and stable temperature.

-

Mass Loss Measurement: The rate of mass loss of the sample due to effusion of vapor through the orifice is measured over time using a sensitive microbalance.

-

Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the effusing vapor.

-

Temperature Dependence: The experiment is repeated at several different temperatures to obtain a vapor pressure curve.

The transpiration method is another technique used to measure the vapor pressure of a substance.[15][16][17][18]

General Protocol:

-

Sample Saturation: A stream of an inert carrier gas is passed at a known, slow flow rate through or over the sample, which is maintained at a constant temperature, allowing the gas to become saturated with the vapor of the substance.

-

Vapor Collection: The vapor-saturated gas stream is then passed through a cold trap or an analytical system to determine the amount of the substance that has been transported.

-

Quantification: The amount of transported vapor is quantified, for example, by gravimetry or chromatography.

-

Calculation: The partial pressure of the vapor (which is the vapor pressure of the substance at that temperature) is calculated from the amount of vapor transported, the volume of the carrier gas, and the total pressure.

-

Temperature and Flow Rate Dependence: The experiment is performed at various temperatures and carrier gas flow rates to ensure that equilibrium was achieved.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a volatile organic compound.

Reaction Pathways

This compound is a highly reactive electrophile primarily used for methylation reactions.[1] A general representation of its methylation activity is the SN2 reaction with a generic nucleophile (Nu:).

Conclusion

This technical guide has compiled the available physical properties of this compound and outlined the standard experimental methodologies for determining its core thermodynamic properties. A significant data gap exists in the public domain concerning the standard enthalpy of formation, standard molar entropy, and heat capacity of this compound. The provided experimental protocols are general in nature and would require specific adaptation and rigorous safety precautions for a substance as reactive and toxic as this compound. Further research, either through experimental determination or high-level computational chemistry studies, is necessary to fill this knowledge gap and enable a more complete thermodynamic understanding of this potent chemical reagent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Methyl fluorosulfate | CH3FO3S | CID 9870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scimed.co.uk [scimed.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-temperature adiabatic calorimeter for constant-volume heat capacity measurements of compressed gases and liquids (Journal Article) | OSTI.GOV [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. Knudsen cell - Wikipedia [en.wikipedia.org]

- 10. scirp.org [scirp.org]

- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 12. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 13. limni.kuleuven.be [limni.kuleuven.be]

- 14. azom.com [azom.com]

- 15. researchgate.net [researchgate.net]

- 16. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 17. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 18. pubs.acs.org [pubs.acs.org]

Methyl Fluorosulfonate: A Retrospective Technical Analysis of its Early Applications in Methylation

Introduction:

Methyl fluorosulfonate (CH₃SO₃F), often referred to as "Magic Methyl," is a powerful and highly reactive methylating agent. Its early applications were pivotal in advancing various fields of chemistry, particularly in the synthesis of complex organic molecules and the study of reaction mechanisms. This technical guide provides an in-depth look at the foundational uses of this compound, focusing on its role in the methylation of a diverse range of substrates. The following sections detail key experimental data, protocols, and the logical frameworks of its application.

Quantitative Data Summary

The exceptional reactivity of this compound allows for the methylation of substrates that are typically unreactive towards traditional methylating agents like methyl iodide or dimethyl sulfate. The following tables summarize quantitative data from early studies, showcasing the efficiency and broad applicability of this reagent.

| Substrate | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Pyridine | N-Methylpyridinium fluorosulfonate | Neat | 25 | 0.1 | >95 | |

| Diethyl ether | Trimethyloxonium fluorosulfonate | Neat | 25 | 24 | ~50 | |

| Acetone | Trimethyloxonium fluorosulfonate | Neat | 25 | 48 | ~20 | |

| Dimethyl sulfoxide | O-Methyldimethylsulfoxonium fluorosulfonate | CH₂Cl₂ | 0 | 1 | >90 | |

| Benzophenone | O-Methylbenzophenonium fluorosulfonate | SO₂ | -78 | 2 | ~85 |

Table 1: Methylation of Heteroatomic Compounds

| Substrate | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Toluene | Xylenes (mixture) | Neat | 100 | 4 | Low | |

| Methane | Ethane | SO₂ClF/SbF₅ | -78 | 1 | ~30 | |

| Adamantane | 1-Methyladamantane | SO₂ClF/SbF₅ | -78 | 1 | ~60 |

Table 2: Alkylation of C-H and C-C Bonds

Experimental Protocols

The following protocols are representative of the methodologies employed in the early applications of this compound.

1. Methylation of Pyridine:

-

Materials: Pyridine (freshly distilled), this compound.

-

Procedure: In a well-ventilated fume hood, to 1.0 g of pyridine in a round-bottom flask equipped with a magnetic stirrer, 1.5 g of this compound was added dropwise at room temperature. The reaction is exothermic, and cooling may be necessary to maintain the temperature at 25°C. The reaction mixture solidifies upon completion. The solid product, N-methylpyridinium fluorosulfonate, was washed with dry ether and dried under vacuum.

2. Preparation of Trimethyloxonium Fluorosulfonate:

-

Materials: Diethyl ether (anhydrous), this compound.

-

Procedure: To a flask containing 10 mL of anhydrous diethyl ether, 5 mL of this compound was added. The flask was sealed and stirred at room temperature for 24 hours. The resulting white precipitate, trimethyloxonium fluorosulfonate, was collected by filtration, washed with anhydrous ether, and dried.

Reaction Pathways and Workflows

The following diagrams illustrate the general reaction pathways and experimental considerations for using this compound.

Caption: Generalized S_N2 methylation pathway using this compound.

Caption: A typical experimental workflow for methylation reactions.

Conclusion

The advent of this compound marked a significant milestone in synthetic organic chemistry. Its potent electrophilicity enabled the methylation of a wide array of functional groups, many of which were previously considered inert. While its high reactivity necessitates careful handling, the early applications of this compound laid the groundwork for the development of modern methylation strategies and contributed to a deeper understanding of chemical reactivity. The data and protocols presented herein serve as a testament to the enduring impact of this remarkable reagent.

Methodological & Application

Application Notes and Protocols for Regioselective Methylation with Methyl Fluorosulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regioselective methylation is a critical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The introduction of a methyl group can significantly alter the pharmacological and pharmacokinetic properties of a molecule. Methyl fluorosulfonate (FSO₃CH₃), often referred to as "Magic Methyl," is a powerful and highly electrophilic methylating agent that enables highly regioselective methylations of various nucleophiles.[1][2] Its high reactivity and unique selectivity profile make it a valuable tool for the synthesis of complex molecules.

These application notes provide a comprehensive overview of the use of this compound for regioselective methylation, with a focus on its application to ambident nucleophiles. The provided protocols are based on established literature and are intended to serve as a guide for researchers in academic and industrial settings.

Principle of Regioselectivity with Ambident Nucleophiles

The key feature of methylation with this compound is its remarkable regioselectivity when reacting with protomeric ambident nucleophiles. These are molecules that can exist as a mixture of two or more tautomers, each with a different nucleophilic atom. The general principle, as established by Beak, Lee, and McKinnie, is that methylation occurs regiospecifically at the heteroatom that is remote from the mobile proton in the major tautomer.[1] This selectivity is attributed to the hard nature of the methyl cation equivalent provided by this compound, which preferentially reacts at the more electronegative and less sterically hindered heteroatom of the less abundant tautomer.

This principle allows for the predictable and selective methylation of a variety of heterocyclic and acyclic systems containing nitrogen, oxygen, and sulfur nucleophiles.

Quantitative Data Summary

The following table summarizes the results of the regioselective methylation of various protomeric ambident nucleophiles with this compound, as reported by Beak, Lee, and McKinnie. The data highlights the high yields and excellent regioselectivity achieved in most cases.

| Substrate | Major Tautomer | Product(s) | Yield (%) | Regioisomeric Ratio |

| 2-Pyridone | 2-Pyridone | 2-Methoxypyridine | 95 | >99:1 |

| 4-Pyridone | 4-Pyridone | 4-Methoxypyridine | 98 | >99:1 |

| 2-Thiopyridone | 2-Thiopyridone | 2-(Methylthio)pyridine | 97 | >99:1 |

| N-Methyl-2-pyridone | N-Methyl-2-pyridone | 2-Methoxy-1-methylpyridinium fluorosulfonate | - | Mixture |

| 4-Cholesten-3-one | 4-Cholesten-3-one | 3-Methoxy-4-cholestene | 85 | >99:1 |

| 2-Hydroxypyrimidine | 2-Hydroxypyrimidine | 2-Methoxypyrimidine | 93 | >99:1 |

| 4-Hydroxypyrimidine | 4-Hydroxypyrimidine | 4-Methoxypyrimidine | 96 | >99:1 |

| 2-Mercaptopyrimidine | 2-Mercaptopyrimidine | 2-(Methylthio)pyrimidine | 95 | >99:1 |

| 2-Amino-4-pyrimidinone | 2-Amino-4-pyrimidinone | 4-Methoxy-2-aminopyrimidine | 88 | >99:1 |

| 4-Amino-2-pyrimidinone | 4-Amino-2-pyrimidinone | 2-Methoxy-4-aminopyrimidine | 90 | >99:1 |

| N,N-Dimethyl-4-pyridone | N,N-Dimethyl-4-pyridone | 4-Methoxy-1,1-dimethylpyridinium fluorosulfonate | - | Mixture |

| 2-Mercaptobenzothiazole | 2-Mercaptobenzothiazole | 2-(Methylthio)benzothiazole | 94 | >99:1 |

| 2-Mercaptobenzimidazole | 2-Mercaptobenzimidazole | 2-(Methylthio)benzimidazole | 92 | >99:1 |

| Benzotriazole | Benzotriazole | 1-Methylbenzotriazole & 2-Methylbenzotriazole | - | Mixture |

| 2-Mercaptopyridine | 2-Mercaptopyridine | 2-(Methylthio)pyridine | 97 | >99:1 |

Note: Yields are for the isolated, neutral methylated product after treatment with base. For the cases resulting in mixtures, the initial fluorosulfonate salts were observed to be a mixture of isomers.

Experimental Protocols

Caution: this compound is a highly toxic and corrosive reagent. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

General Protocol for the Regioselective Methylation of Ambident Nucleophiles

This protocol is a general guideline based on the work of Beak, Lee, and McKinnie. The reaction can be adapted for various substrates.

Materials:

-

Substrate (ambident nucleophile)

-

This compound (FSO₃CH₃)

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or ether)

-

Aqueous base (e.g., sodium bicarbonate, potassium carbonate, or sodium hydroxide solution)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Standard laboratory glassware for inert atmosphere reactions (if necessary)

Procedure:

-

Reaction Setup: In a clean, dry flask equipped with a magnetic stirrer and a nitrogen inlet (if the substrate is sensitive to air or moisture), dissolve the substrate in the chosen anhydrous solvent.

-

Addition of this compound: Cool the solution to the desired temperature (typically 0 °C to room temperature). Slowly add a stoichiometric equivalent or a slight excess of this compound to the stirred solution.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. The formation of the methylated salt is often rapid.

-

Work-up:

-

Method A (for stable salts): If the intermediate fluorosulfonate salt is stable, it may precipitate from the reaction mixture. The salt can be isolated by filtration, washed with a cold, anhydrous solvent, and dried under vacuum. The neutral methylated product is then obtained by treating an aqueous solution or suspension of the salt with a suitable aqueous base.

-

Method B (for in situ neutralization): If the salt is not isolated, the reaction mixture is carefully quenched by the addition of an aqueous base.

-

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by an appropriate method, such as column chromatography, recrystallization, or distillation, to yield the pure regioselectively methylated product.

Example Protocol: Regioselective Methylation of 2-Pyridone

Materials:

-

2-Pyridone (1.0 g, 10.5 mmol)

-

This compound (1.2 g, 10.5 mmol)

-

Anhydrous dichloromethane (20 mL)

-

Saturated aqueous sodium bicarbonate solution (20 mL)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-pyridone in anhydrous dichloromethane in a 50 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Carefully add the saturated aqueous sodium bicarbonate solution to the reaction mixture.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product, 2-methoxypyridine, can be further purified by distillation if necessary. Expected yield: ~95%.

Visualizations

Reaction Workflow for Regioselective Methylation

References

Application Notes and Protocols: O-methylation versus N-methylation with Methyl Fluorosulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylation, the addition of a methyl group to a substrate, is a fundamental and powerful transformation in organic synthesis and medicinal chemistry. The strategic installation of a methyl group—often termed the "Magic Methyl" effect—can profoundly alter a molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and solubility. Among the arsenal of methylating agents, methyl fluorosulfonate (FSO₂OCH₃), commonly known as "Magic Methyl," is a highly potent electrophilic reagent capable of methylating even weakly nucleophilic sites.[1]

However, its high reactivity presents a significant challenge in molecules possessing multiple nucleophilic centers, such as oxygen and nitrogen atoms. The selective methylation of one heteroatom over another is crucial for synthesizing the desired analogue and avoiding difficult-to-separate product mixtures. This document provides a detailed overview of the principles governing O- vs. N-methylation selectivity with this compound, presents quantitative data, and offers detailed protocols for practical application.

Theoretical Background: The Basis of Selectivity

The competition between O- and N-methylation is primarily governed by the principles of Hard and Soft Acids and Bases (HSAB) theory.[2][3] This theory provides a framework for predicting the outcome of reactions between Lewis acids and bases based on their "hardness" or "softness."

-

Hard Acids/Bases: These are species that are small, have a high charge density, and are not easily polarizable. Examples include H⁺, alkali metals, and the oxygen atom in alcohols, phenols, and carbonyls.[2][4]

-

Soft Acids/Bases: These are species that are large, have a low charge density, and are highly polarizable. Examples include heavy metals and the nitrogen atom in amines and anilines (which is generally considered borderline).[2][4]

The core tenet of HSAB theory is that hard acids preferentially react with hard bases, and soft acids preferentially react with soft bases .[2][3]

This compound is considered a hard methylating agent . This is because it possesses a very good, "hard" leaving group (fluorosulfonate, FSO₃⁻), which promotes a more Sₙ2-like transition state with significant charge separation, making the methyl group a hard electrophile (acid).[5]

-

Oxygen Nucleophiles (e.g., -OH, amides): The oxygen atom is a classic hard nucleophile (base).

-

Nitrogen Nucleophiles (e.g., -NH₂, anilines): The nitrogen atom is typically softer than oxygen and is often classified as a borderline base.[5]

Therefore, according to HSAB theory, the hard electrophilic methyl group from this compound will show a kinetic preference for reacting with the harder oxygen nucleophile over the softer nitrogen nucleophile in a competitive situation.